molecular formula C20H19N3O2 B2848853 2-(2-(o-tolyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-09-2

2-(2-(o-tolyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2848853
CAS RN: 2034531-09-2
M. Wt: 333.391
InChI Key: DWCNVWVCAQTLMU-UHFFFAOYSA-N
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Description

The compound “2-(2-(o-tolyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The presence of these heterocyclic rings suggests that this compound might have interesting chemical properties and could potentially be used in pharmaceuticals or other chemical applications.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and pyridine rings, the introduction of the acetyl group, and the attachment of the o-tolyl group . The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings and functional groups means that the molecule may have a rigid and possibly planar structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. The presence of the pyrimidine and pyridine rings suggests that it might undergo reactions typical of these types of compounds, such as electrophilic aromatic substitution . The acetyl group could potentially undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of the pyrimidine and pyridine rings suggests that the compound might have a relatively high melting point and could be soluble in organic solvents .

Scientific Research Applications

Synthesis and Structure

The compound’s chemical structure consists of a pyrimidine core with additional functional groups. It has been synthesized and characterized in various studies . Understanding its structure is crucial for exploring its potential applications.

Anti-Fibrotic Activity

One notable application is its anti-fibrotic activity. Researchers have evaluated its effects on immortalized rat hepatic stellate cells (HSC-T6). Fourteen derivatives of this compound were found to exhibit better anti-fibrotic activities than existing drugs like Pirfenidone and Bipy55′DC. Notably, compounds “ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate” (12m) and “ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate” (12q) demonstrated the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .

Other Pharmacological Activities

Beyond anti-fibrotic effects, pyrimidine derivatives have been reported to exhibit diverse biological and pharmaceutical activities:

Future Prospects

Given its promising anti-fibrotic activity, researchers should continue exploring this compound’s potential in preclinical and clinical studies. Investigating its mechanism of action, safety profile, and pharmacokinetics will be essential for its development as a therapeutic agent.

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied for potential use as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

5-[2-(2-methylphenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-6-2-3-7-15(14)12-19(24)22-11-9-17-16(13-22)20(25)23-10-5-4-8-18(23)21-17/h2-8,10H,9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCNVWVCAQTLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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